2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide
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Overview
Description
2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H9NO2·HBr. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a hydrobromide salt, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide typically involves the reaction of 2-hydroxyacetophenone with ammonia or an amine source in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents include ethanol or methanol
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, alkylating agents
Major Products:
Oxidation Products: Quinones, hydroxyquinones
Reduction Products: Alcohols, amines
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.
Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- 2-Amino-1-(3-hydroxyphenyl)ethan-1-one
- 2-Amino-1-(4-hydroxyphenyl)ethan-1-one
- 2-Amino-1-(2-methoxyphenyl)ethan-1-one
Comparison: 2-Amino-1-(2-hydroxyphenyl)ethan-1-one hydrobromide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacological and chemical properties, making it a valuable tool in research and development.
Properties
IUPAC Name |
2-amino-1-(2-hydroxyphenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.BrH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,10H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTDOCVLJKWQBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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